molecular formula C36H28N2 B12598262 N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine CAS No. 647833-01-0

N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine

Cat. No.: B12598262
CAS No.: 647833-01-0
M. Wt: 488.6 g/mol
InChI Key: NGOSYRNSWAEDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine typically involves the substitution reaction of biphenyl derivatives with aniline derivatives under basic conditions . One common method starts with the reaction of biphenyl-4,4’-diyl dichloride with N-phenyl-N,N-di-m-tolylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The final product is usually purified through sublimation to achieve a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives and amine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~,N~4~-Di([1,1’-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of positive charge carriers (holes) within the device, thereby enhancing the overall efficiency. The molecular targets include the active layers of OLEDs and perovskite solar cells, where it helps balance the charge carriers and improve the emission properties .

Properties

CAS No.

647833-01-0

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

IUPAC Name

4-N-phenyl-1-N,4-N-bis(4-phenylphenyl)benzene-1,4-diamine

InChI

InChI=1S/C36H28N2/c1-4-10-28(11-5-1)30-16-20-32(21-17-30)37-33-22-26-36(27-23-33)38(34-14-8-3-9-15-34)35-24-18-31(19-25-35)29-12-6-2-7-13-29/h1-27,37H

InChI Key

NGOSYRNSWAEDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.